molecular formula C16H14ClNO2 B3037813 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 626225-81-8

4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B3037813
CAS No.: 626225-81-8
M. Wt: 287.74 g/mol
InChI Key: XESORBQACFGSND-UHFFFAOYSA-N
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Description

4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzene ring fused with an oxazine ring, with a 2-chloro-benzyl and a 2-methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of ortho-halophenols with cyanamide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit cell proliferation by targeting key enzymes and signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-chloro-benzyl group enhances its reactivity and potential as a pharmacologically active compound.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11-16(19)18(10-12-6-2-3-7-13(12)17)14-8-4-5-9-15(14)20-11/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESORBQACFGSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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